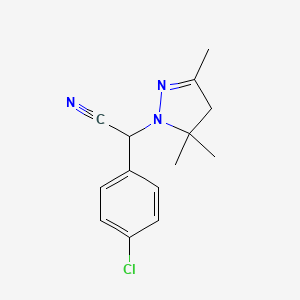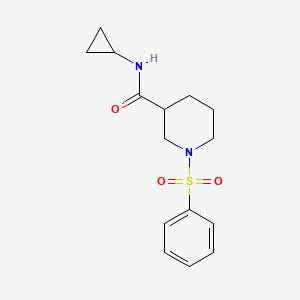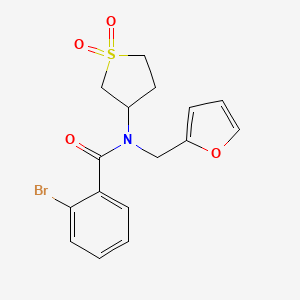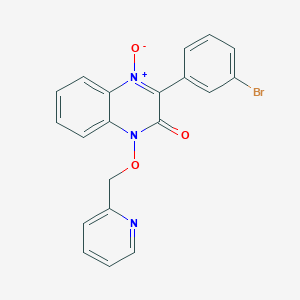
3-(1-adamantylamino)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione
Overview
Description
3-(1-adamantylamino)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione, also known as memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a widely used drug for treating Alzheimer's disease and other neurological disorders.
Mechanism of Action
Memantine works by blocking the excessive activation of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation. By selectively inhibiting the overstimulation of NMDA receptors, 3-(1-adamantylamino)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione prevents the excitotoxicity and neuronal damage that can occur in neurological disorders. Memantine also modulates the release of neurotransmitters such as glutamate and dopamine, which are involved in learning, memory, and mood regulation.
Biochemical and Physiological Effects:
Memantine has been shown to have a wide range of biochemical and physiological effects. It reduces oxidative stress and inflammation, increases the expression of neurotrophic factors, and enhances synaptic plasticity. Memantine also improves mitochondrial function, which is important for energy production and cellular metabolism. In addition, 3-(1-adamantylamino)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has been shown to improve blood flow and oxygenation in the brain, which can have beneficial effects on cognitive function.
Advantages and Limitations for Lab Experiments
Memantine has several advantages for lab experiments. It is a well-characterized drug with a known mechanism of action and pharmacokinetics. It is also relatively safe and well-tolerated, with few side effects at therapeutic doses. However, there are some limitations to using 3-(1-adamantylamino)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione in lab experiments. It can be expensive and difficult to obtain in large quantities. In addition, 3-(1-adamantylamino)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has a relatively short half-life, which can make it challenging to maintain consistent drug levels in experiments.
Future Directions
For 3-(1-adamantylamino)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione research include the development of new analogs, investigation of its effects on other neurological disorders, and the development of new delivery methods. Overall, 3-(1-adamantylamino)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione is an important drug with significant potential for improving neurological health.
Scientific Research Applications
Memantine has been extensively studied for its therapeutic effects in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. Memantine has also been investigated for its potential use in treating depression, anxiety, and addiction.
properties
IUPAC Name |
3-(1-adamantylamino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-18-5-3-2-4-17(18)23-19(24)9-16(20(23)25)22-21-10-13-6-14(11-21)8-15(7-13)12-21/h2-5,13-16,22H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCDCLRQZGQAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-trichloro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393616.png)

![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide](/img/structure/B4393630.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4393636.png)

![ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B4393649.png)


![N-isopropyl-2-(2-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4393664.png)

![methyl 2-amino-1',5'-dimethyl-2'-oxo-1',2'-dihydrospiro[indeno[2,1-d][1,3]oxazole-4,3'-pyrrole]-4'-carboxylate](/img/structure/B4393682.png)

![11-butyl-3-(1-phenylethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393705.png)
![N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4393712.png)